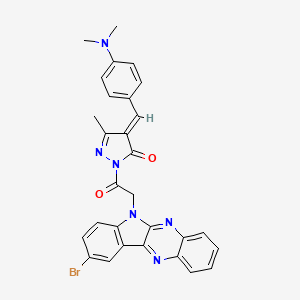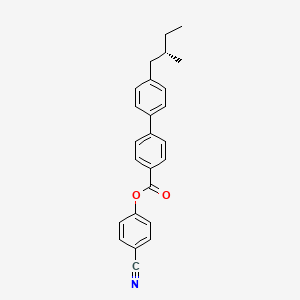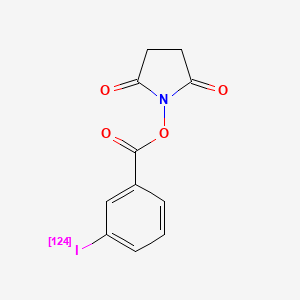
Snc7PH7dxl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Snc7PH7dxl involves the reaction of 3-iodobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process is also scaled up using industrial chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Snc7PH7dxl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are commonly used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution reactions can produce azides or thiol derivatives .
Aplicaciones Científicas De Investigación
Snc7PH7dxl has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a labeling agent for various compounds.
Biology: Employed in the labeling of biomolecules for imaging and tracking studies.
Medicine: Utilized in the development of radiopharmaceuticals for diagnostic imaging.
Industry: Applied in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Snc7PH7dxl involves its ability to form covalent bonds with target molecules. The succinimidyl group reacts with primary amines in proteins and other biomolecules, forming stable amide bonds. This property makes it useful for labeling and tracking studies in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
N-succinimidyl-4-iodobenzoate: Similar structure but with the iodine atom at a different position.
N-succinimidyl-3-bromobenzoate: Similar structure but with a bromine atom instead of iodine.
N-succinimidyl-3-chlorobenzoate: Similar structure but with a chlorine atom instead of iodine .
Uniqueness
Snc7PH7dxl is unique due to the presence of the iodine atom, which makes it particularly useful in radiolabeling applications. The iodine-124 isotope is commonly used in positron emission tomography (PET) imaging, providing high-resolution images for diagnostic purposes .
Propiedades
Número CAS |
210224-02-5 |
|---|---|
Fórmula molecular |
C11H8INO4 |
Peso molecular |
342.09 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-(124I)iodanylbenzoate |
InChI |
InChI=1S/C11H8INO4/c12-8-3-1-2-7(6-8)11(16)17-13-9(14)4-5-10(13)15/h1-3,6H,4-5H2/i12-3 |
Clave InChI |
RIOSXWBFXSDUDE-VZEDROFBSA-N |
SMILES isomérico |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)[124I] |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



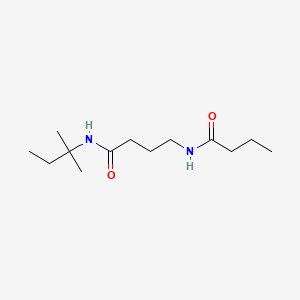
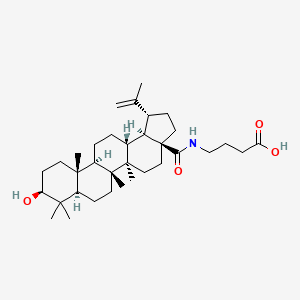
![[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B15184695.png)
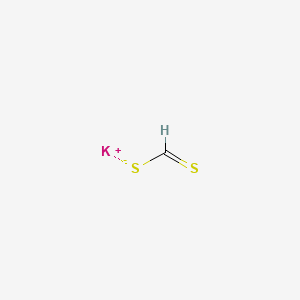
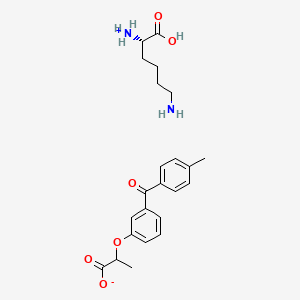
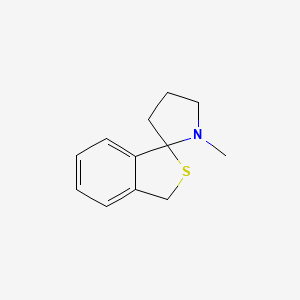
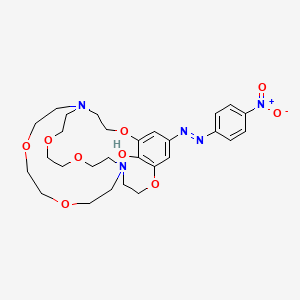

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)

